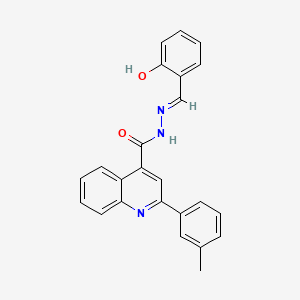![molecular formula C20H25FN2S B5963934 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine](/img/structure/B5963934.png)
1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine, also known as LMT-28, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to exhibit potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and depression.
作用機序
The mechanism of action of 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine is not fully understood. However, it has been proposed that 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine exerts its therapeutic effects by modulating various cellular pathways. In cancer cells, 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Moreover, 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine has been found to induce DNA damage and inhibit the DNA repair pathway, leading to apoptosis. In Alzheimer's disease, 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine has been found to reduce oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway. In depression, 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine has been found to modulate the levels of various neurotransmitters, leading to antidepressant effects.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine has been found to exhibit various biochemical and physiological effects. In cancer cells, 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine has been found to inhibit cell proliferation and induce apoptosis. Moreover, 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine has been found to inhibit tumor growth in vivo. In Alzheimer's disease, 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine has been found to reduce oxidative stress and inflammation, leading to neuroprotective effects. In depression, 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine has been found to modulate the levels of various neurotransmitters, leading to antidepressant effects.
実験室実験の利点と制限
1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine has several advantages for lab experiments. 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine is a potent and selective compound that exhibits therapeutic effects in various diseases. Moreover, 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine has been found to be well-tolerated and safe in animal studies. However, there are also some limitations for lab experiments. 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine has poor solubility in water, which may limit its use in certain experiments. Moreover, the synthesis of 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine is a multi-step process that requires specialized equipment and expertise.
将来の方向性
1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine has several potential future directions. In cancer research, 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine may be further studied for its potential use as a chemotherapeutic agent. Moreover, 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine may be studied in combination with other chemotherapeutic agents to enhance its therapeutic effects. In Alzheimer's disease research, 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine may be further studied for its potential use as a neuroprotective agent. Moreover, 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine may be studied in combination with other neuroprotective agents to enhance its therapeutic effects. In depression research, 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine may be further studied for its potential use as an antidepressant agent. Moreover, 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine may be studied in combination with other antidepressant agents to enhance its therapeutic effects. In addition, further studies may be conducted to elucidate the mechanism of action of 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine and to optimize its pharmacokinetic properties.
合成法
The synthesis of 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine is a multi-step process that involves the reaction of various reagents. The synthesis begins with the reaction of 2-fluorobenzylamine with 4-(methylthio)benzaldehyde in the presence of an acid catalyst to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine product, which is further reacted with 3-chloropiperidine in the presence of a base to yield the final product.
科学的研究の応用
1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine has been extensively studied for its potential therapeutic effects in various diseases. In cancer research, 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine has been found to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, prostate, and lung cancer. Moreover, 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In Alzheimer's disease research, 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation. In depression research, 1-(2-fluorobenzyl)-N-[4-(methylthio)benzyl]-3-piperidinamine has been found to exhibit antidepressant effects by modulating the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-[(4-methylsulfanylphenyl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2S/c1-24-19-10-8-16(9-11-19)13-22-18-6-4-12-23(15-18)14-17-5-2-3-7-20(17)21/h2-3,5,7-11,18,22H,4,6,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOHQBPNPHAOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC2CCCN(C2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B5963861.png)
![[1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]methanol](/img/structure/B5963865.png)


![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B5963893.png)
![1-[3-(5-methyl-2-furyl)butyl]-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5963896.png)
![1-(2-furylmethyl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B5963902.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide](/img/structure/B5963915.png)

![1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B5963927.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B5963941.png)

![N-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5963964.png)